Brimonidine tartrate

Glaucoma pharmacology Adrenergic receptor selectivity Radioligand binding

Brimonidine tartrate is a potent, highly selective α₂-adrenoceptor agonist of the imidazoline class, supplied as the tartrate salt for ophthalmic and topical dermatologic formulations. Its selectivity for the α₂ receptor over the α₁ receptor is approximately 1000‑fold, a hallmark that distinguishes it from earlier‑generation α₂ agonists.

Molecular Formula C15H16BrN5O6
Molecular Weight 442.22 g/mol
CAS No. 109826-56-4
Cat. No. B7908440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrimonidine tartrate
CAS109826-56-4
Molecular FormulaC15H16BrN5O6
Molecular Weight442.22 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyQZHBYNSSDLTCRG-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brimonidine Tartrate (CAS 109826-56-4) – Compound Identity and Procurement-Relevant Profile


Brimonidine tartrate is a potent, highly selective α₂-adrenoceptor agonist of the imidazoline class, supplied as the tartrate salt for ophthalmic and topical dermatologic formulations [1]. Its selectivity for the α₂ receptor over the α₁ receptor is approximately 1000‑fold, a hallmark that distinguishes it from earlier‑generation α₂ agonists [1]. This compound is widely used in glaucoma and ocular hypertension management, as well as in the treatment of persistent facial erythema of rosacea, making it a critical inventory item for ophthalmic research and pharmaceutical development [1].

Why Brimonidine Tartrate Cannot Be Simply Replaced by Another α₂ Agonist – Procurement Risk Alert


Although brimonidine tartrate belongs to the α₂‑adrenoceptor agonist class alongside apraclonidine and clonidine, straightforward substitution is not supported by quantitative pharmacology. Brimonidine displays 23‑ to 32‑fold greater α₂ selectivity than apraclonidine and 7‑ to 12‑fold greater selectivity than clonidine [1]. This selectivity gap translates into clinically meaningful differences: brimonidine produces no mydriasis or lid retraction, carries a markedly lower incidence of allergic follicular conjunctivitis, and largely avoids the sedation and systemic hypotension associated with clonidine [1][2]. For procurement and formulation scientists, these divergences mean that replacing brimonidine tartrate with a generic “α₂ agonist” would alter efficacy, tolerability, and patient‑reported outcomes in ways that are both measurable and unacceptable in regulated settings [1][2].

Brimonidine Tartrate – Head‑to‑Head Quantitative Differentiation from Closest Analogs


α₂‑Adrenoceptor Selectivity: Brimonidine vs. Clonidine and Apraclonidine

In radioligand binding and tissue bath assays, brimonidine is approximately 1000‑fold selective for the α₂ receptor over the α₁ receptor. This selectivity is 7‑ to 12‑fold greater than that of clonidine and 23‑ to 32‑fold greater than that of apraclonidine (p‑aminoclonidine) [1]. The quantitative superiority in α₂/α₁ selectivity minimizes α₁‑mediated adverse events such as mydriasis, vasoconstriction, and lid retraction [1].

Glaucoma pharmacology Adrenergic receptor selectivity Radioligand binding

Allergic Follicular Conjunctivitis Incidence: Brimonidine vs. Apraclonidine

Long‑term clinical use data indicate that apraclonidine induces allergic follicular conjunctivitis in approximately 30–48% of patients, whereas brimonidine’s incidence is 5–9% [1]. In a dedicated cross‑reactivity study, only 22.7% (5/22) of patients with a confirmed apraclonidine allergy subsequently developed an allergic reaction to brimonidine, meaning >77% of apraclonidine‑allergic patients can safely use brimonidine [2]. The allergic reaction to brimonidine typically occurs after 6‑9 months of treatment [1].

Ocular allergy Glaucoma drug tolerability Cross‑reactivity

IOP Reduction Potency and Efficacy: Brimonidine vs. Apraclonidine in a Primate Model

In ketamine‑anesthetized normotensive cynomolgus monkeys, a single topical dose of 200 µg brimonidine produced a maximum IOP reduction of 10–12 mmHg, while apraclonidine at 600–1000 µg achieved only a 4 mmHg reduction [1]. Brimonidine was therefore more potent (lower dose required) and more efficacious (greater absolute IOP reduction) in this head‑to‑head experiment [1].

Intraocular pressure Non‑human primate model Dose‑response

Neuroprotective Activity in an Ocular Neurodegeneration Model

In a rat optic nerve partial crush model, intraperitoneal brimonidine (100 µg/kg) administered at the time of injury increased retinal ganglion cell (RGC) survival 4‑fold (assessed by retrograde labeling) and enhanced optic nerve axonal excitability 2.5‑fold (compound action potential: 364 ± 51 to 857 ± 194 µV), compared with vehicle‑treated injured controls [1]. No comparable neuroprotective data have been reported for apraclonidine or clonidine in this model [1].

Neuroprotection Retinal ganglion cell Optic nerve crush

Absence of Mydriasis vs. Apraclonidine

Multiple animal studies and clinical observations confirm that brimonidine does not induce mydriasis, in contrast to apraclonidine, which produces noticeable pupil dilation due to residual α₁‑adrenoceptor activity [1]. In a pupillometry study, brimonidine tartrate 0.2% produced a moderate miotic effect, while apraclonidine 0.5% showed no significant effect on pupil diameter, consistent with brimonidine’s higher α₂ selectivity [2].

Pupillometry α₁‑mediated side effects Ocular tolerability

Brimonidine Tartrate – High‑Value Application Scenarios Rooted in Quantitative Differentiation


Chronic Glaucoma Therapy Research Requiring Favorable Ocular Tolerability

With a ≥3‑fold lower allergic conjunctivitis rate than apraclonidine (5‑9% vs. 30‑48%) and only 22.7% cross‑reactivity in apraclonidine‑allergic patients [1][2], brimonidine tartrate is the α₂ agonist of choice for long‑term glaucoma studies where patient retention and consistent IOP data are paramount.

Neuroprotection‑Focused Glaucoma Drug Discovery

Brimonidine tartrate is the only α₂ agonist with demonstrated neuroprotective efficacy in a preclinical optic nerve injury model (4‑fold RGC survival increase, 2.5‑fold axonal excitability improvement) [3]. This makes it an essential positive control and mechanistic probe for programs targeting neurodegeneration independent of IOP lowering.

Formulation Development Requiring Predictable Receptor Selectivity

The 1000‑fold α₂/α₁ selectivity and the precisely quantified selectivity advantage over clonidine (7‑12×) and apraclonidine (23‑32×) [3] provide a well‑characterized reference standard for in vitro receptor profiling assays and for formulation scientists seeking to minimize α₁‑driven side effects.

Comparative Effectiveness Research in Ocular Hypertension

The direct head‑to‑head primate data showing ≥3‑fold greater IOP reduction with brimonidine (10–12 mmHg at 200 µg) vs. apraclonidine (4 mmHg at 600–1000 µg) [4] enable robust statistical power calculations for non‑inferiority and superiority trials, reducing sample size requirements and associated procurement costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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